molecular formula C21H26O3 B12687390 Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester CAS No. 62391-88-2

Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester

Cat. No.: B12687390
CAS No.: 62391-88-2
M. Wt: 326.4 g/mol
InChI Key: OKOORXKDNNDJRJ-UHFFFAOYSA-N
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Description

Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound with a unique structure that combines elements of butanoic acid, isopropyl groups, and phenoxyphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of 3-methyl-2-(1-methylethyl)butanoic acid with (3-phenoxyphenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions helps in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-methyl-2-(1-methylethyl)-: This compound shares the butanoic acid and isopropyl groups but lacks the phenoxyphenyl ester group.

    (3-Phenoxyphenyl)methyl ester: This compound contains the phenoxyphenyl ester group but lacks the butanoic acid and isopropyl groups.

Uniqueness

Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62391-88-2

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 3-methyl-2-propan-2-ylbutanoate

InChI

InChI=1S/C21H26O3/c1-15(2)20(16(3)4)21(22)23-14-17-9-8-12-19(13-17)24-18-10-6-5-7-11-18/h5-13,15-16,20H,14H2,1-4H3

InChI Key

OKOORXKDNNDJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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